4,6-Dichloronicotinamide
Overview
Description
4,6-Dichloronicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O . It has a molecular weight of 191.01 g/mol.
Molecular Structure Analysis
The molecular structure of 4,6-Dichloronicotinamide consists of a pyrimidine ring with two chlorine atoms attached at the 4th and 6th positions, and a nicotinamide group .Physical And Chemical Properties Analysis
4,6-Dichloronicotinamide is a solid at room temperature . For more detailed physical and chemical properties, please refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).Scientific Research Applications
Biochemical Research
4,6-Dichloronicotinamide: is utilized in proteomics research due to its biochemical properties . It serves as a precursor in the synthesis of more complex compounds and can be used to study biochemical pathways and interactions within cells.
Pharmaceutical Development
In pharmaceutical research, 4,6-Dichloronicotinamide is explored for its potential as a building block in drug design and synthesis . Its structural properties allow for the creation of various derivatives that could lead to the development of new therapeutic agents.
Chemical Synthesis
This compound plays a crucial role in chemical synthesis as an intermediate. It’s involved in various synthetic pathways, contributing to the production of a wide range of chemicals and substances . Its reactivity with other chemical entities makes it a valuable asset in synthetic organic chemistry.
Material Science
4,6-Dichloronicotinamide: is also significant in material science. Researchers investigate its properties in the development of new materials, such as polymers or coatings, which could have unique physical or chemical characteristics beneficial for industrial applications .
Environmental Science
In environmental applications, 4,6-Dichloronicotinamide could be used to understand and mitigate the effects of various pollutants. Its interactions with other compounds can provide insights into environmental processes and help develop methods for pollution control .
Analytical Chemistry
Lastly, 4,6-Dichloronicotinamide is important in analytical chemistry. It can be used as a standard or reagent in different analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Safety and Hazards
4,6-Dichloronicotinamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Nicotinamide is a precursor to the redox cofactor, nicotinamide adenine dinucleotide (NAD), and its derivatives . Therefore, 4,6-Dichloronicotinamide may potentially affect pathways involving these cofactors.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Given its structural similarity to nicotinamide, it may influence cellular processes involving NAD and its derivatives
properties
IUPAC Name |
4,6-dichloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYHPUXNYVYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344873 | |
Record name | 4,6-Dichloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70593-57-6 | |
Record name | 4,6-Dichloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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